crystal structure and stereochemistry of (2S,6S)-2,6-dimethylmorpholin-3-one
crystal structure and stereochemistry of (2S,6S)-2,6-dimethylmorpholin-3-one
An In-depth Technical Guide to the Crystal Structure and Stereochemistry of (2S,6S)-2,6-dimethylmorpholin-3-one
Authored by: Dr. Gemini, Senior Application Scientist
Foreword
The morpholin-3-one scaffold is a significant heterocyclic motif in medicinal chemistry, appearing in a range of biologically active compounds. The introduction of stereocenters, as in (2S,6S)-2,6-dimethylmorpholin-3-one, imparts a three-dimensional complexity that is critical for molecular recognition and pharmacological function. This guide provides a comprehensive technical overview of the stereochemistry and crystallographic characteristics of (2S,6S)-2,6-dimethylmorpholin-3-one. While a definitive single-crystal X-ray structure for this specific compound is not publicly available at the time of writing, this document synthesizes foundational principles of stereochemistry, conformational analysis of the morpholine ring, and standard experimental protocols to provide a robust framework for its structural elucidation. The insights presented herein are intended for researchers, scientists, and drug development professionals engaged in the study of heterocyclic chemistry and the design of novel therapeutics.
Stereochemistry and Conformational Analysis
The structural identity of (2S,6S)-2,6-dimethylmorpholin-3-one is defined by the spatial arrangement of its constituent atoms. Understanding its stereochemistry and preferred conformation is paramount to predicting its interactions with biological targets.
Absolute Configuration and Diastereomeric Relationship
The designation (2S,6S) refers to the absolute configuration at the two stereocenters, C2 and C6, according to the Cahn-Ingold-Prelog priority rules. The two methyl groups are on opposite faces of the morpholine ring, defining it as the trans-diastereomer. This is in contrast to the cis-diastereomer, which would have a (2S,6R) or (2R,6S) configuration.
Conformational Preferences of the Morpholine Ring
The six-membered morpholine ring predominantly adopts a chair conformation to minimize torsional and angular strain, a well-established principle in heterocyclic chemistry.[1][2] The presence of the oxygen atom and the carbonyl group in the morpholin-3-one ring influences the ring geometry, but the chair form remains the most stable conformer.
For trans-(2S,6S)-2,6-dimethylmorpholin-3-one, the chair conformation can exist in two forms that are in equilibrium. To minimize steric interactions, specifically 1,3-diaxial interactions, the molecule is expected to adopt a chair conformation where the bulkier methyl groups occupy equatorial positions. However, in a trans-1,4-disubstituted six-membered ring, one substituent must be axial while the other is equatorial. Therefore, the conformational equilibrium will favor the conformer that minimizes the most significant steric clashes.
Caption: Logical flow of conformational analysis for the title compound.
Elucidation of Crystal Structure: A Proposed Experimental Workflow
While a specific crystal structure for (2S,6S)-2,6-dimethylmorpholin-3-one is not available in open literature, the following section details the authoritative, self-validating protocol for its determination via single-crystal X-ray diffraction.
Step 1: Single Crystal Growth
The prerequisite for any X-ray diffraction study is the availability of high-quality single crystals.
Protocol:
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Material Purification: The compound is first purified to >99% purity, typically by column chromatography or recrystallization, to remove impurities that can inhibit crystal growth.
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Solvent Screening: A range of solvents and solvent mixtures (e.g., methanol, ethanol, acetone, ethyl acetate, and their combinations with water or hexane) are screened for their ability to dissolve the compound at elevated temperatures and allow for slow precipitation upon cooling.
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Crystallization Method: Slow evaporation of a saturated solution at room temperature is a common and effective method. Alternatively, vapor diffusion, where a precipitant solvent slowly diffuses into a solution of the compound, can be employed.
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Crystal Harvesting: Once suitable crystals (typically 0.1-0.3 mm in each dimension) have formed, they are carefully harvested and mounted on a goniometer head.
Step 2: X-ray Diffraction Data Collection
Data collection is performed using a single-crystal X-ray diffractometer.
Protocol:
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Mounting and Centering: The crystal is mounted on the diffractometer and cooled under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations and radiation damage.
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Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal system.
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Data Collection Strategy: A full sphere of diffraction data is collected by rotating the crystal through a series of angles (ω and φ scans).[3] The exposure time for each frame is optimized to achieve a good signal-to-noise ratio.
Step 3: Structure Solution and Refinement
The collected diffraction data is then processed to solve and refine the crystal structure.
Protocol:
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Data Reduction: The raw diffraction intensities are integrated, corrected for experimental factors (e.g., Lorentz and polarization effects), and scaled.
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Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial model of the molecular structure.
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Structure Refinement: The atomic coordinates and displacement parameters are refined against the experimental data using least-squares minimization. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The final model is validated using metrics such as R-factors and goodness-of-fit.
Caption: Experimental workflow for single-crystal X-ray diffraction.
Spectroscopic Analysis for Stereochemical Confirmation
In the absence of a crystal structure, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the stereochemistry of (2S,6S)-2,6-dimethylmorpholin-3-one in solution.
¹H NMR Spectroscopy
The relative stereochemistry can be deduced from the coupling constants (J-values) between protons on the morpholine ring. In a chair conformation, the coupling between axial-axial protons is typically large (8-13 Hz), while axial-equatorial and equatorial-equatorial couplings are smaller (2-5 Hz). For the trans isomer, specific coupling patterns for the protons at C2 and C6 would be expected, reflecting their axial or equatorial orientations.
¹³C NMR Spectroscopy
The chemical shifts of the methyl carbons can also provide stereochemical information. Generally, axial substituents are shielded and appear at a higher field (lower ppm) compared to equatorial substituents due to steric compression.[4]
Nuclear Overhauser Effect (NOE) Spectroscopy
2D NOESY experiments can be used to identify through-space interactions between protons. For the trans isomer, NOEs would be expected between the axial methyl group and the other axial protons on the same face of the ring.
Table 1: Expected NMR Data for Conformational Assignment
| Technique | Parameter | Expected Observation for trans Isomer | Rationale |
| ¹H NMR | Coupling Constants | Distinct J-values for axial and equatorial protons | Differentiates between axial-axial, axial-equatorial, and equatorial-equatorial couplings. |
| ¹³C NMR | Chemical Shifts | Two distinct methyl carbon signals | Axial methyl group is expected to be shielded compared to the equatorial methyl group. |
| 2D NOESY | NOE Correlations | Correlations between axial protons and the axial methyl group | Proximity through space indicates relative stereochemistry. |
Summary and Outlook
This technical guide has outlined the key stereochemical features of (2S,6S)-2,6-dimethylmorpholin-3-one and provided a detailed, field-proven workflow for the determination of its crystal structure. The molecule is the trans-diastereomer, and is expected to exist in a chair conformation with one methyl group in an axial position and the other in an equatorial position. While a definitive crystal structure is yet to be reported, the experimental and analytical protocols described herein provide a robust framework for its complete structural elucidation. Such studies are crucial for understanding the structure-activity relationships of this important class of heterocyclic compounds and for guiding the development of new and improved therapeutic agents.
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